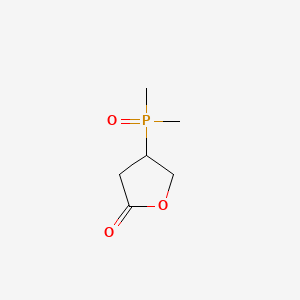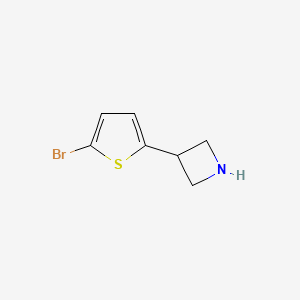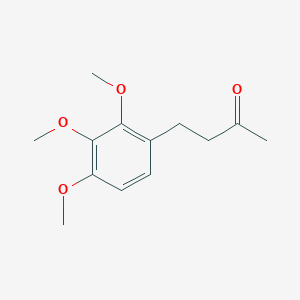
4-(2,3,4-Trimethoxyphenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3,4-Trimethoxyphenyl)butan-2-one is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol . This compound is characterized by the presence of a butan-2-one group attached to a 2,3,4-trimethoxyphenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trimethoxyphenyl)butan-2-one typically involves the methylation of 2,3,4-trihydroxyphenyl formaldehyde using dimethyl sulfate and a quaternary ammonium salt as a phase transfer catalyst . The reaction is carried out in the presence of sodium hydroxide at a temperature range of 50-70°C. The resulting product is then purified through vacuum distillation and crystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk manufacturing techniques and custom synthesis to meet the demand for this compound in various industries .
化学反応の分析
Types of Reactions
4-(2,3,4-Trimethoxyphenyl)butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(2,3,4-Trimethoxyphenyl)butan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-(2,3,4-Trimethoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties .
類似化合物との比較
Similar Compounds
4-(3,4,5-Trimethoxyphenyl)butan-2-one: Similar structure but with different positions of methoxy groups.
2-Butanone, 4-(2,2,6-trimethylcyclohexyl)-: Different substituents on the butanone group.
Uniqueness
4-(2,3,4-Trimethoxyphenyl)butan-2-one is unique due to its specific arrangement of methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C13H18O4 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
4-(2,3,4-trimethoxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h7-8H,5-6H2,1-4H3 |
InChIキー |
MDZHAMBECWEJDK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=C(C(=C(C=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


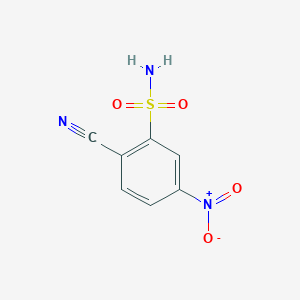
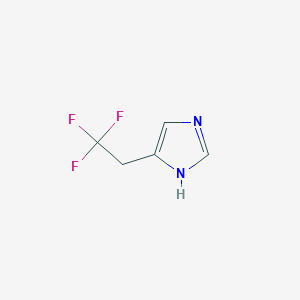

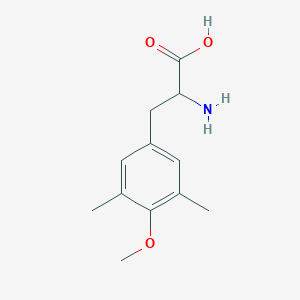
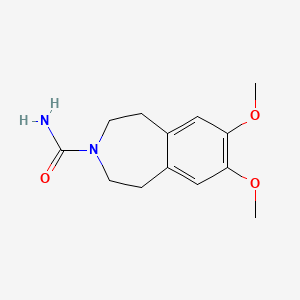

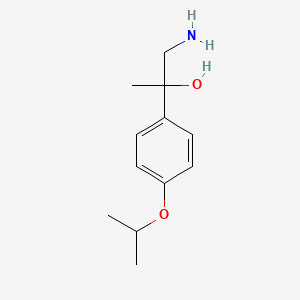
![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
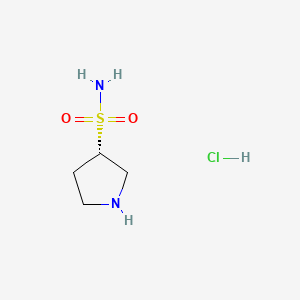
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)
